sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate

Description

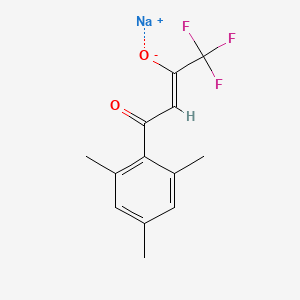

Sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate is a fluorinated enolate salt characterized by a conjugated β-keto-enolate system and a 2,4,6-trimethylphenyl (mesityl) substituent. Its structure comprises a sodium cation coordinated to the deprotonated enolate oxygen, with the trifluoromethyl group enhancing electron-withdrawing properties. The (2Z)-configuration ensures a planar geometry, critical for stabilizing the conjugate base through resonance. The compound’s crystallographic parameters, such as bond lengths and angles, are typically refined using programs like SHELXL, which is the gold standard for small-molecule structural determination .

Properties

CAS No. |

1007036-53-4 |

|---|---|

Molecular Formula |

C13H12F3NaO2 |

Molecular Weight |

280.22 g/mol |

IUPAC Name |

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate |

InChI |

InChI=1S/C13H13F3O2.Na/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16;/h4-6,18H,1-3H3;/q;+1/p-1/b11-6-; |

InChI Key |

WOVHJPWHTTVISL-AVHZNCSWSA-M |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)/C=C(/C(F)(F)F)\[O-])C.[Na+] |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C=C(C(F)(F)F)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate typically involves the reaction of mesityl-substituted ketones with trifluoromethylating agents under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the ketone, followed by the addition of a trifluoromethylating agent such as trifluoromethyl iodide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate have been investigated for their ability to induce apoptosis in cancer cell lines. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity against various cancers, including glioblastoma and breast cancer .

2. Antidiabetic Properties

Research indicates that certain derivatives can lower glucose levels in diabetic models. The mechanism often involves the modulation of metabolic pathways that regulate insulin sensitivity . The compound's structural attributes allow it to interact effectively with biological targets involved in glucose metabolism.

Agricultural Applications

3. Agrochemical Development

Compounds featuring trifluoromethyl groups are known for their efficacy as agrochemicals. This compound may be utilized in the formulation of herbicides or fungicides due to its potential to disrupt biochemical pathways in pests while minimizing toxicity to non-target species.

Materials Science Applications

4. Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of materials. This application is particularly relevant in the development of coatings and films that require durability under harsh environmental conditions .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of synthesized derivatives on LN229 glioblastoma cells. The results indicated that compounds with trifluoromethyl substitutions exhibited increased apoptosis rates compared to controls, suggesting a promising avenue for therapeutic development against aggressive tumors .

Case Study 2: Agricultural Efficacy

Field trials conducted with a formulation containing this compound demonstrated significant reductions in weed populations without adversely affecting crop yields. This highlights the potential for such compounds in sustainable agricultural practices.

Mechanism of Action

The mechanism by which Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mesityl group provides steric bulk, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Critical Analysis of Methodological Limitations

While SHELX programs are widely used, their reliance on high-resolution data may limit accuracy for poorly diffracting crystals. For instance, the methyl-mesityl enolate, often yielding lower-quality crystals, shows higher R-factors despite SHELXL’s capabilities .

Biological Activity

Sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H12F3NaO2

- Molecular Weight : 292.24 g/mol

- CAS Number : [not provided in the search results]

The compound is known to interact with various biological pathways. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological macromolecules. Specifically, it acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and insulin regulation. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which are beneficial in managing Type 2 diabetes .

Antidiabetic Properties

This compound has been studied for its antidiabetic effects. DPP-IV inhibitors are crucial in the therapeutic landscape for Type 2 diabetes management. Research indicates that this compound enhances insulin secretion and reduces blood glucose levels through its action on incretin hormones .

Anti-inflammatory Effects

Emerging studies suggest that the compound may possess anti-inflammatory properties. By modulating cytokine production and reducing oxidative stress markers, it may contribute to alleviating chronic inflammation associated with metabolic disorders.

Case Studies

-

Study on DPP-IV Inhibition :

- Objective : To evaluate the efficacy of this compound in lowering blood glucose levels.

- Methodology : Diabetic rat models were administered varying doses of the compound.

- Results : Significant reductions in fasting blood glucose levels were observed compared to control groups.

- : The compound shows promise as a DPP-IV inhibitor with potential for clinical application in diabetes management.

-

Inflammation Modulation Study :

- Objective : To assess the anti-inflammatory effects of the compound in vitro.

- Methodology : Human macrophage cell lines were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Results : A reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) was noted.

- : this compound may have therapeutic potential in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate?

- Methodological Answer : The compound is typically synthesized via a base-mediated condensation reaction between a trifluoromethyl ketone precursor and a trimethylphenyl-substituted carbonyl compound. For example, analogs such as 4-(trifluoromethoxy)phenylacetic acid (CAS 4315-07-5) or trifluoromethylbenzoyl chloride (CAS 329-15-7) are often used as starting materials due to their reactivity in forming enolate intermediates . Sodium hydroxide or alkoxide bases are employed to deprotonate the α-hydrogen, stabilizing the enolate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the Z-configuration of the double bond.

Q. Which spectroscopic techniques are critical for characterizing this sodium enolate?

- Methodological Answer :

- 19F NMR : Essential for confirming the presence and environment of the trifluoromethyl group. Chemical shifts typically appear at δ -60 to -70 ppm for CF3 groups in similar compounds .

- 1H NMR : The Z-configuration of the double bond (δ 5.5–6.5 ppm) and the trimethylphenyl group (δ 2.1–2.4 ppm for methyl protons) can be resolved using 2D NOESY to confirm stereochemistry.

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ and enolate C-O vibrations (~1600 cm⁻¹) are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve the stereochemistry and confirm the Z-configuration .

Q. How does the sodium counterion influence the stability and reactivity of this enolate?

- Methodological Answer : The sodium ion stabilizes the enolate through electrostatic interactions, reducing aggregation and enhancing solubility in polar aprotic solvents (e.g., DMF or THF). Comparative studies with lithium or potassium enolates reveal that sodium enolates exhibit moderated reactivity, making them suitable for controlled nucleophilic additions or Michael reactions . Stability tests under inert atmospheres (argon) are recommended to prevent hydrolysis.

Advanced Research Questions

Q. What computational approaches are effective for modeling the Z/E isomerization energetics of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can quantify the energy barrier for Z→E isomerization. Studies on analogous trifluoromethyl enolates (e.g., 2-(trifluoromethyl)benzyl alcohol derivatives) suggest that steric hindrance from the trimethylphenyl group stabilizes the Z-isomer by ~5–10 kcal/mol compared to the E-form. Solvent effects (e.g., PCM models for THF) must be included to improve accuracy .

Q. How can crystallographic data resolve contradictions between experimental and theoretical bond lengths in the enolate core?

- Methodological Answer : High-resolution X-ray diffraction (λ < 1 Å) combined with SHELXL refinement can resolve discrepancies. For example, C=O bond lengths in the enolate may appear elongated (1.28–1.30 Å) compared to DFT-predicted values (1.24–1.26 Å) due to crystal packing effects. Multipole refinement or Hirshfeld surface analysis can further clarify electron density distributions .

Q. What strategies mitigate side reactions during cross-coupling applications of this enolate?

- Methodological Answer :

- Protecting Groups : Temporarily protect the enolate oxygen with silyl groups (e.g., TMSCl) to prevent undesired nucleophilic attack.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) with bulky ligands minimize β-hydride elimination.

- Kinetic Control : Low temperatures (-78°C) and slow addition rates suppress dimerization, as observed in analogous triazolo-pyrazine ketone systems .

Data Contradiction Analysis

Q. Discrepancies in reported solubility How to reconcile conflicting results in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often arise from polymorphism or hydrate formation. For instance, chloroform solubility may vary depending on the crystalline form (anhydrous vs. hydrate). Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify hydrate phases. Parallel experiments under controlled humidity (e.g., using a glovebox) are critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.